molecular formula C21H21ClN4O3 B3033495 5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1031210-14-6

5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B3033495
CAS RN: 1031210-14-6
M. Wt: 412.9 g/mol
InChI Key: IOFHVZACDZMCFH-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It is related to the class of compounds known as quinazolines . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. These include a pyrazole ring, an amide group, and a methoxyaniline group . The presence of these groups likely contributes to the compound’s physical and chemical properties, as well as its biological activity.


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C11H12ClNO4 and its molecular weight is 257.67 . Other physical and chemical properties such as melting point, boiling point, and solubility could not be found in the available sources.

Scientific Research Applications

Synthesis of Zolazepam

The compound is a key intermediate in the synthesis of zolazepam, a tranquilizer used for wild animals . The synthesis process involves several steps, including methyl amination, acylation, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative, and cyclization to the diazepinones .

Pharmaceutical Testing

The compound is used as a high-quality reference standard for pharmaceutical testing . This helps ensure the accuracy of test results, contributing to the reliability of pharmaceutical research .

Research Chemical

The compound is classified as a research chemical . This means it is primarily used in laboratory research for various purposes due to its unique properties and structure .

Bronsted Base

The compound acts as a Bronsted base, a molecular entity capable of accepting a hydron from a donor . This property can be useful in various chemical reactions and processes .

Future Directions

Quinazolines and quinazolinones are a focus of ongoing research due to their diverse biological activities . Future research may explore the synthesis of new derivatives, investigation of their biological activities, and development of potential therapeutic applications.

properties

IUPAC Name

5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-13-17(19(22)26(2)25-13)20(27)24-18(14-7-5-4-6-8-14)21(28)23-15-9-11-16(29-3)12-10-15/h4-12,18H,1-3H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFHVZACDZMCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114995
Record name 5-Chloro-N-[2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

CAS RN

1031210-14-6
Record name 5-Chloro-N-[2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031210-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-[2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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